molecular formula C8H6ClNO5 B1296909 Methyl 5-chloro-2-hydroxy-3-nitrobenzoate CAS No. 5043-79-8

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate

Cat. No. B1296909
Key on ui cas rn: 5043-79-8
M. Wt: 231.59 g/mol
InChI Key: FIUDEVZDUKTMAC-UHFFFAOYSA-N
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Patent
US09150556B2

Procedure details

Methyl-5-Chloro-2-hydroxylbenzoate (30 g, 160 mmol) is suspended in sulfuric acid (140 mL) and cooled to 0° C. in an ice bath. Nitric acid (13 mL) in sulfuric acid (30 mL) is added drop wise to the suspension over 30 minutes while maintaining the reaction temperature at 0° C. The reaction is warmed to room temperature and stirred for 4 hours. An additional 6 mL of nitric acid is added drop wise to the reaction over 30 minutes and the reaction is heated to 45° C. for 16 hours. The reaction is poured onto crushed ice, and the resulting yellow precipitate collected and washed with copious amount of water and dried in vacuo to give the title compound (33 g 142 mmol, 89%). LCMS (ESMS): m/z 232.7 (M+H+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[OH:11].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([N+:13]([O-:15])=[O:14])[C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Cl)O)=O
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is warmed to room temperature
CUSTOM
Type
CUSTOM
Details
wise to the reaction over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated to 45° C. for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
The reaction is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
the resulting yellow precipitate collected
WASH
Type
WASH
Details
washed with copious amount of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 142 mmol
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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